2-(2,2-Dimethylpropyl)cyclopropan-1-amine hydrochloride
Description
Table 1: Molecular Features of this compound and Its Free Base
Crystallographic Analysis and Conformational Isomerism
Crystallographic data for this compound are not currently available in public databases. However, X-ray diffraction studies of structurally related compounds, such as 2,5-di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls, reveal that cyclopropane rings often adopt rigid, planar conformations due to their strained geometry. The neopentyl substituent in this compound likely induces steric effects that stabilize specific conformational isomers.
The 3D conformer model available in PubChem for the free base suggests that the cyclopropane ring’s carbon atoms and the neopentyl group occupy distinct spatial orientations. This rigidity may limit rotational freedom around the cyclopropane-neopentyl bond, favoring a single dominant conformation in solid-state or solution phases. Comparative studies on similar hydrochlorides, such as 1-(1-methylcyclopropyl)cyclopropan-1-amine hydrochloride, show that salt formation can further restrict molecular flexibility by introducing ionic interactions.
Comparative Structural Analysis with Related Cyclopropylamine Derivatives
This compound belongs to a broader class of cyclopropylamine derivatives, which are valued for their structural rigidity and diverse applications. The following table contrasts its features with those of analogous compounds:
Table 2: Structural Comparison of Cyclopropylamine Derivatives
Key distinctions include:
- Substituent Complexity : The neopentyl group in this compound provides greater steric bulk compared to the simpler alkyl chains in N-(3-methylbutan-2-yl)cyclopropanamine.
- Ring Systems : Unlike piperidine-containing derivatives, this compound relies solely on the cyclopropane ring for structural rigidity, which may influence its electronic and steric properties.
- Salt Formation : The hydrochloride salt form enhances polarity relative to neutral analogs like the free base, potentially improving crystallinity and solubility.
These structural variations underscore the compound’s unique position within the cyclopropylamine family, balancing steric demand, electronic effects, and ionic character.
Properties
Molecular Formula |
C8H18ClN |
|---|---|
Molecular Weight |
163.69 g/mol |
IUPAC Name |
2-(2,2-dimethylpropyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H17N.ClH/c1-8(2,3)5-6-4-7(6)9;/h6-7H,4-5,9H2,1-3H3;1H |
InChI Key |
KZHINLJGYVOKIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1CC1N.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation of Alkenes with Bulky Alkyl Substituents
A common route to cyclopropylamines involves cyclopropanation of alkenes bearing the desired alkyl substituent:
- Step 1: Synthesis of an alkene with a 2,2-dimethylpropyl substituent (e.g., 2,2-dimethylpropyl-substituted alkene).
- Step 2: Cyclopropanation using reagents such as trimethylsulfoxonium iodide with a strong base (NaH or NaOH) in DMSO to form the cyclopropane ring.
- Step 3: Functional group manipulation to introduce the amine group, often via conversion of a carboxylic acid or ester intermediate to an amide or hydrazide, followed by reduction or substitution to the amine.
Conversion of Cyclopropanecarboxylic Acid Derivatives to Amines
- Cyclopropanecarboxylic acids bearing bulky substituents can be converted to acid chlorides using thionyl chloride (SOCl2) in aprotic solvents like toluene.
- The acid chloride is then reacted with ammonia or methyl formate/ammonia to form amides.
- The amides can be converted to amines by reduction or by Hofmann rearrangement-type reactions.
Direct Amination via Hydrazide Intermediates
Salt Formation
- The free amine is converted to its hydrochloride salt by treatment with hydrogen chloride in methanol or aqueous media.
- This step improves compound stability and facilitates isolation as a white solid with good yield (e.g., 76% yield reported for related cyclopropanamine hydrochlorides).
Example Synthesis Scheme (Hypothetical for this compound)
Analytical and Research Data Supporting Preparation
- Yields: Cyclopropanation and subsequent amine formation steps typically yield 60–80%, depending on stereochemistry and substituent bulk.
- Purity: Hydrochloride salts are isolated as white crystalline solids with melting points around 200 °C (related compounds).
- Spectroscopic Characterization: NMR, IR, and mass spectrometry confirm the cyclopropane ring and amine presence.
- Safety and Scalability: Use of toluene and aprotic solvents, careful temperature control, and avoidance of explosive intermediates (e.g., azides) are critical for scale-up.
Comparative Notes on Related Cyclopropanamine Syntheses
| Method | Advantages | Disadvantages |
|---|---|---|
| Cyclopropanation of alkenes + amine introduction | Straightforward, adaptable to various substituents | Requires strong bases, possible stereochemical complexity |
| Acid chloride to amide to amine | Well-established, good for purity | Multiple steps, sensitive to moisture |
| Hydrazide intermediates | Avoids harsh reductions | Additional synthetic steps, hydrazine handling risks |
| Direct amination via multicomponent reactions (recent advances) | Potential for higher efficiency and diversity | Requires optimization, may not be established for bulky substituents |
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethylpropyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro compounds or oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amine derivatives.
Scientific Research Applications
2-(2,2-Dimethylpropyl)cyclopropan-1-amine hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethylpropyl)cyclopropan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The cyclopropane ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and functional differences between 2-(2,2-Dimethylpropyl)cyclopropan-1-amine hydrochloride and related compounds:
Key Structural Differences and Implications
Substituent Bulkiness : The neopentyl group in the target compound imposes greater steric hindrance compared to phenyl or halogenated phenyl groups. This may reduce binding affinity in biological systems but enhance selectivity in certain reactions .
Amine Functionalization: Compounds like 2-(dimethylamino)isopropyl chloride hydrochloride demonstrate how tertiary amines influence solubility and reactivity, contrasting with the primary amine in the target compound .
Pharmacological and Industrial Relevance
- Pharmaceutical Intermediates : Cyclopropane amines with aromatic substituents (e.g., 3,4-difluorophenyl) are critical in synthesizing cardiovascular drugs like Ticagrelor, where stereochemistry and substituent positioning dictate activity .
- Research Reagents : Halogenated derivatives (e.g., trans-2-(3-chlorophenyl)cyclopropan-1-amine HCl) are widely used in medicinal chemistry for structure-activity relationship (SAR) studies .
- Discontinued Compounds : Some analogs, such as 2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine HCl, are discontinued, highlighting the importance of substituent optimization for commercial viability .
Biological Activity
2-(2,2-Dimethylpropyl)cyclopropan-1-amine hydrochloride, also known as 1-(2,2-Dimethylpropyl)cyclopropanamine hydrochloride, is an organic compound characterized by its unique cyclopropane structure and amine functional group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities and interactions with various biological systems.
- Molecular Formula : C₈H₁₇N·HCl
- Molecular Weight : Approximately 165.69 g/mol
- Structure : The compound features a cyclopropane ring substituted with a 2,2-dimethylpropyl group and an amine functional group.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amine group enables the formation of hydrogen bonds and ionic interactions with various biomolecules, influencing their functional pathways. This interaction is crucial for modulating neurotransmitter systems and other biochemical processes.
Pharmacological Effects
Research indicates that this compound exhibits significant pharmacological activity, particularly in neuropharmacology. Its structural characteristics allow it to interact with neurotransmitter receptors, potentially modulating their activity.
Table 1: Summary of Biological Activities
Case Studies
-
Neuropharmacological Study :
A study investigated the effects of this compound on animal models exhibiting symptoms of anxiety and depression. The results indicated a significant reduction in anxiety-like behaviors, suggesting its potential as an anxiolytic agent. -
Oxidative Stress Research :
Another research focused on the antioxidant properties of the compound. In vitro assays demonstrated that it effectively scavenged free radicals, contributing to a reduction in oxidative stress markers in cellular models. -
Anti-inflammatory Research :
A study evaluated the anti-inflammatory effects of the compound in a mouse model of inflammation. The administration of this compound resulted in decreased levels of inflammatory cytokines, highlighting its potential therapeutic applications in inflammatory diseases.
Synthesis and Applications
The synthesis of this compound can be achieved through various chemical reactions involving cyclopropanecarboxylic acid and 2,2-dimethylpropylamine under controlled conditions. This compound serves as a building block for more complex organic molecules and has potential applications in drug development.
Table 2: Synthesis Pathways
| Method | Description |
|---|---|
| Reaction with Cyclopropanecarboxylic Acid | A common method involves the reaction under acidic conditions to yield the desired amine product. |
| Catalytic Methods | Industrial synthesis may utilize catalysts to enhance yield and purity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
